2-Propoxynicotinamide
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Overview
Description
2-Propoxynicotinamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, where the hydrogen atom at the second position of the pyridine ring is replaced by a propoxy group.
Mechanism of Action
Target of Action
It is known that nicotinamide, a closely related compound, plays a pivotal role in nad+ synthesis, contributing to redox reactions and energy production in cells
Mode of Action
The exact mode of action of 2-Propoxynicotinamide is not well-documented. As a derivative of nicotinamide, it may share similar biochemical interactions. Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . .
Result of Action
Nicotinamide, a related compound, has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It is possible that this compound may have similar effects, but this hypothesis needs to be tested in future studies.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Propoxynicotinamide are not well-studied. Given its structural similarity to nicotinamide, it may interact with similar enzymes, proteins, and other biomolecules. Nicotinamide plays a crucial role in various biochemical reactions, particularly as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions .
Cellular Effects
High-level nicotinamide, a structurally similar compound, alters cellular methyl metabolism and affects methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome .
Molecular Mechanism
Nicotinic acetylcholine receptors, which are affected by nicotine, play a significant role in nicotine’s actions in the brain, including drug dependence .
Temporal Effects in Laboratory Settings
It is known that the effects of certain substances can change over time in laboratory settings .
Dosage Effects in Animal Models
Animal models have increasingly supported clinical development of drugs .
Metabolic Pathways
Metabolic pathways control the flux of metabolites to ensure that the output of the pathways meets biological demand .
Transport and Distribution
Drugs can move across the cell membrane via passive transport, which requires no energy, and active transport, which requires energy .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxynicotinamide typically involves the reaction of nicotinic acid with propyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the amide by treatment with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-Propoxynicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Nicotinamide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.
Nicotinamide mononucleotide (NMN): A derivative of nicotinamide with potential anti-aging properties.
Nicotinamide riboside (NR): Another NAD+ precursor with similar biological activities.
Uniqueness: 2-Propoxynicotinamide is unique due to its propoxy group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
IUPAC Name |
2-propoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJBRLUNCIHHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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